molecular formula C18H14O8 B8521283 (-) Dibenzoyltartaric acid

(-) Dibenzoyltartaric acid

Cat. No. B8521283
M. Wt: 358.3 g/mol
InChI Key: OCQAXYHNMWVLRH-UHFFFAOYSA-N
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Patent
US04968837

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
Quantity
290 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([C:10]([C:25]([OH:27])=[O:26])([OH:24])[C:11]([C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([OH:15])[C:12]([OH:14])=[O:13])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(OCC)(=O)C>[C:16]([C:11]([C:12]([OH:14])=[O:13])([OH:15])[C:10]([C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([OH:24])[C:25]([OH:27])=[O:26])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
O.C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A resolving agent solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 65°-70° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
continued heating
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin
FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1500 mL of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
reprecipitated
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting crystalline salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
CUSTOM
Type
CUSTOM
Details
reprecipitated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04968837

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
Quantity
290 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([C:10]([C:25]([OH:27])=[O:26])([OH:24])[C:11]([C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([OH:15])[C:12]([OH:14])=[O:13])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(OCC)(=O)C>[C:16]([C:11]([C:12]([OH:14])=[O:13])([OH:15])[C:10]([C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([OH:24])[C:25]([OH:27])=[O:26])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
O.C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A resolving agent solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 65°-70° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
continued heating
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin
FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1500 mL of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
reprecipitated
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting crystalline salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
CUSTOM
Type
CUSTOM
Details
reprecipitated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04968837

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
Quantity
290 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([C:10]([C:25]([OH:27])=[O:26])([OH:24])[C:11]([C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([OH:15])[C:12]([OH:14])=[O:13])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(OCC)(=O)C>[C:16]([C:11]([C:12]([OH:14])=[O:13])([OH:15])[C:10]([C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([OH:24])[C:25]([OH:27])=[O:26])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
O.C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A resolving agent solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 65°-70° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
continued heating
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin
FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1500 mL of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
reprecipitated
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting crystalline salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
CUSTOM
Type
CUSTOM
Details
reprecipitated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C(C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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